molecular formula C16H15N3O5 B5567991 2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid [1-furan-2-yl-meth-(E)-ylidene-hydrazinocarbonylmethyl]-amide

2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid [1-furan-2-yl-meth-(E)-ylidene-hydrazinocarbonylmethyl]-amide

Cat. No.: B5567991
M. Wt: 329.31 g/mol
InChI Key: VBEXNLFHSMXNBL-GIJQJNRQSA-N
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Description

2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid [1-furan-2-yl-meth-(E)-ylidene-hydrazinocarbonylmethyl]-amide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a benzo[1,4]dioxine ring fused with a carboxylic acid group and a hydrazinocarbonylmethyl amide moiety linked to a furan ring.

Preparation Methods

The synthesis of 2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid [1-furan-2-yl-meth-(E)-ylidene-hydrazinocarbonylmethyl]-amide involves multiple steps. One common method includes the reaction of 6-bromo-2,3-dihydro-benzo[1,4]dioxine with formic acid to produce the intermediate compound, which is then reacted with furan-2-carbaldehyde and hydrazine hydrate under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the benzo[1,4]dioxine ring, leading to the formation of various derivatives. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid [1-furan-2-yl-meth-(E)-ylidene-hydrazinocarbonylmethyl]-amide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include:

Properties

IUPAC Name

N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c20-15(19-18-9-12-2-1-5-22-12)10-17-16(21)11-3-4-13-14(8-11)24-7-6-23-13/h1-5,8-9H,6-7,10H2,(H,17,21)(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEXNLFHSMXNBL-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)NN=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)N/N=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330597
Record name N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661215
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

374548-95-5
Record name N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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